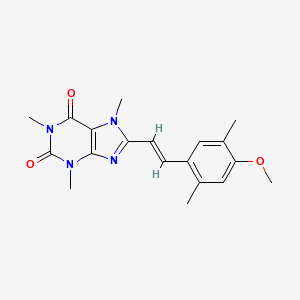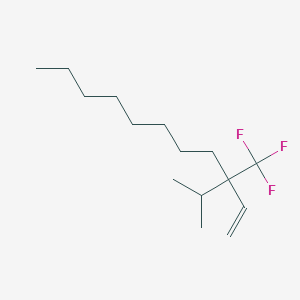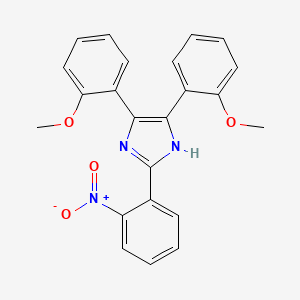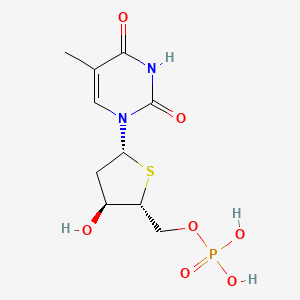
S4'-2'Deoxythymidine 5'-monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S4’-2’Deoxythymidine 5’-monophosphate is a nucleotide that plays a crucial role in the synthesis of DNA. It is an ester of phosphoric acid with the nucleoside thymidine, consisting of a phosphate group, the pentose sugar deoxyribose, and the nucleobase thymine . This compound is essential for the replication and repair of DNA, making it a vital component in cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S4’-2’Deoxythymidine 5’-monophosphate typically involves the enzymatic conversion of deoxyuridine 5’-monophosphate to S4’-2’Deoxythymidine 5’-monophosphate. This reaction is catalyzed by the enzyme thymidylate synthase, which uses methylenetetrahydrofolate as a one-carbon donor . The reaction conditions generally require a buffered aqueous solution at a physiological pH and temperature.
Industrial Production Methods
Industrial production of S4’-2’Deoxythymidine 5’-monophosphate often involves microbial fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overexpress thymidylate synthase, leading to the accumulation of S4’-2’Deoxythymidine 5’-monophosphate in the culture medium. The compound is then extracted and purified using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
S4’-2’Deoxythymidine 5’-monophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deoxythymidine 5’-diphosphate and deoxythymidine 5’-triphosphate.
Reduction: It can be reduced to form deoxythymidine.
Substitution: The phosphate group can be substituted with other functional groups to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles, such as amines and thiols, can be used for substitution reactions.
Major Products Formed
Oxidation: Deoxythymidine 5’-diphosphate and deoxythymidine 5’-triphosphate.
Reduction: Deoxythymidine.
Substitution: Various substituted derivatives of S4’-2’Deoxythymidine 5’-monophosphate.
Applications De Recherche Scientifique
S4’-2’Deoxythymidine 5’-monophosphate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: The compound is essential for studying DNA replication and repair mechanisms.
Medicine: It is used in the development of antiviral and anticancer drugs, as it is a key component in the synthesis of DNA.
Industry: S4’-2’Deoxythymidine 5’-monophosphate is used in the production of genetically modified organisms and in various biotechnological applications.
Mécanisme D'action
S4’-2’Deoxythymidine 5’-monophosphate exerts its effects by serving as a substrate for DNA polymerase during DNA synthesis. The enzyme thymidylate synthase catalyzes the conversion of deoxyuridine 5’-monophosphate to S4’-2’Deoxythymidine 5’-monophosphate, which is then incorporated into the growing DNA strand. This process is crucial for maintaining the integrity and stability of the genetic material .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deoxyuridine 5’-monophosphate: A precursor in the synthesis of S4’-2’Deoxythymidine 5’-monophosphate.
Deoxycytidine 5’-monophosphate: Another nucleotide involved in DNA synthesis.
Deoxyadenosine 5’-monophosphate: A nucleotide that pairs with thymine in DNA.
Uniqueness
S4’-2’Deoxythymidine 5’-monophosphate is unique due to its specific role in DNA synthesis and repair. Unlike other nucleotides, it is specifically involved in the conversion of deoxyuridine 5’-monophosphate to S4’-2’Deoxythymidine 5’-monophosphate, a critical step in the synthesis of thymine-containing DNA .
Propriétés
Formule moléculaire |
C10H15N2O7PS |
|---|---|
Poids moléculaire |
338.28 g/mol |
Nom IUPAC |
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H15N2O7PS/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(21-8)4-19-20(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 |
Clé InChI |
VXWYIYUPUKWYJB-XLPZGREQSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](S2)COP(=O)(O)O)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(S2)COP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B12545835.png)
![N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B12545842.png)
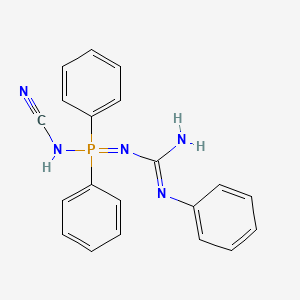
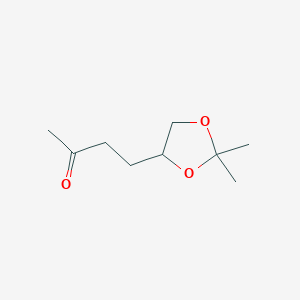
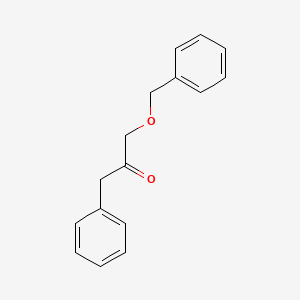
![1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane](/img/structure/B12545869.png)
![Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]-](/img/structure/B12545876.png)

![Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12545884.png)
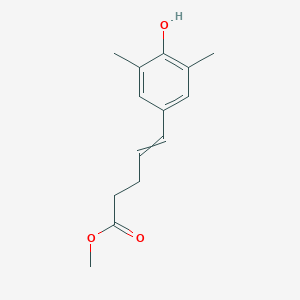
![5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B12545890.png)
